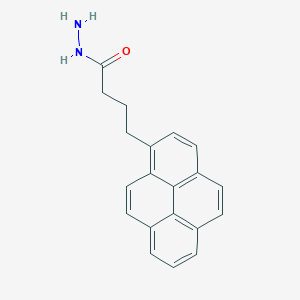

4-(Pyren-1-yl)butanehydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pyren-1-ylbutanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O/c21-22-18(23)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6,21H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPPDVMSOKMZOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204064 | |

| Record name | Pyrenebutyrylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55486-13-0 | |

| Record name | Pyrenebutyrylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055486130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrenebutyrylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 55486-13-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(Pyren-1-yl)butanehydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyren-1-yl)butanehydrazide, also commonly known as 1-pyrenebutyric acid hydrazide, is a fluorescent labeling reagent utilized in various biochemical assays. Its core structure consists of a polycyclic aromatic hydrocarbon, pyrene, linked to a butanehydrazide functional group. The pyrene moiety provides the molecule with its characteristic fluorescence, making it a valuable tool for the detection and quantification of carbonyl-containing molecules, such as aldehydes and ketones, through the formation of a stable hydrazone linkage. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | - |

| Common Name | 1-Pyrenebutyric hydrazide | [1] |

| CAS Number | 55486-13-0 | [1] |

| Molecular Formula | C₂₀H₁₈N₂O | [1] |

| Molecular Weight | 302.37 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 167-171 °C | |

| Application | Fluorescent labeling reagent | [1] |

Synthesis

The synthesis of this compound is typically achieved through a multi-step process starting from pyrene. The overall synthetic pathway involves the formation of 1-pyrenebutyric acid as a key intermediate.

Synthesis of 1-Pyrenebutyric Acid

The most common route for the synthesis of 1-pyrenebutyric acid involves a Friedel-Crafts acylation of pyrene with succinic anhydride, followed by a reduction of the resulting keto acid[2].

-

In a suitable reaction vessel, pyrene and succinic anhydride are dissolved in an appropriate solvent such as nitrobenzene.

-

The mixture is cooled in an ice-salt bath to 0-5 °C.

-

Anhydrous aluminum chloride (AlCl₃) is added portion-wise with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 24-48 hours.

-

The reaction is quenched by slowly pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic solvent (nitrobenzene) is removed by steam distillation.

-

The crude solid of 4-oxo-4-(pyren-1-yl)butyric acid is collected by filtration, washed with water, and dried[2].

-

A mixture of 4-oxo-4-(pyren-1-yl)butyric acid, potassium hydroxide, and 85% hydrazine hydrate is prepared in diethylene glycol.

-

The mixture is heated to reflux for 1.5 hours.

-

Water and excess hydrazine are removed by distillation until the solution temperature reaches 195-200 °C.

-

The reaction mixture is maintained at this temperature for an additional 4 hours.

-

After cooling, the mixture is poured into dilute hydrochloric acid to precipitate the product.

-

The crude 1-pyrenebutyric acid is collected by filtration, washed with water, and can be further purified by recrystallization[2].

Synthesis of this compound

The final step involves the conversion of 1-pyrenebutyric acid to its corresponding hydrazide. This is typically achieved by reacting the carboxylic acid with hydrazine hydrate. A general method for the synthesis of hydrazides from esters (which can be formed from the carboxylic acid) is described in the literature[3].

-

1-Pyrenebutyric acid is first converted to its corresponding ester (e.g., methyl or ethyl ester) using standard esterification methods.

-

The ester and an excess of hydrazine hydrate are added to a reaction vessel, often without an additional solvent.

-

The mixture is heated to reflux for a period of 0.5 to 2 hours.

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

-

Upon completion, excess hydrazine hydrate and the alcohol byproduct are removed under reduced pressure to yield the crude this compound[3]. The product can then be purified by recrystallization.

Logical Relationships in Synthesis

The synthesis of this compound follows a logical progression of reactions, each building upon the previous step to construct the final molecule.

References

An In-Depth Technical Guide to the Synthesis and Purification of 4-(Pyren-1-yl)butanehydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-(Pyren-1-yl)butanehydrazide, a fluorescent probe with significant potential in biomedical research and drug development. The synthetic pathway involves a two-step process commencing with the esterification of 1-pyrenebutyric acid to yield methyl 4-(pyren-1-yl)butanoate, which is subsequently converted to the target hydrazide. This document outlines detailed experimental protocols, presents available quantitative data, and includes diagrammatic representations of the synthetic workflow to facilitate a thorough understanding of the manufacturing process.

Synthesis Overview

The synthesis of this compound is achieved through a straightforward two-step reaction sequence. The first step involves the Fischer esterification of commercially available 1-pyrenebutyric acid with methanol in the presence of an acid catalyst to produce the intermediate, methyl 4-(pyren-1-yl)butanoate. The subsequent step is the hydrazinolysis of the methyl ester using hydrazine hydrate to yield the final product, this compound.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4-(Pyren-1-yl)butanoate

This procedure details the Fischer esterification of 1-pyrenebutyric acid.

4-(Pyren-1-yl)butanehydrazide fluorescence excitation and emission spectra

An In-depth Technical Guide to 4-(Pyren-1-yl)butanehydrazide: Fluorescence Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence properties of the pyrene fluorophore, with a specific focus on its derivative, this compound. This document details the principles of pyrene fluorescence, experimental protocols for its characterization, and its applications in research and drug development.

Core Principles of Pyrene Fluorescence

Pyrene and its derivatives are powerful fluorescent probes due to their unique photophysical properties.[1] The fluorescence of pyrene is characterized by two main phenomena: monomer emission and excimer emission.

Monomer Emission: A single, isolated pyrene molecule exhibits a structured fluorescence emission spectrum with several vibronic bands.[2][3] The ratio of the intensities of these bands (e.g., I1/I3) is sensitive to the polarity of the local microenvironment, making pyrene a useful probe of solvent properties.[4]

Excimer Emission: When two pyrene molecules are in close proximity (approximately 10 Å), they can form an excited-state dimer, known as an excimer.[3] This excimer has a distinct, broad, and unstructured emission at a longer wavelength compared to the monomer.[3] The formation of the excimer is a diffusion-controlled process and is highly dependent on the distance and orientation between the two pyrene moieties. This property is invaluable for studying molecular proximity and conformational changes in biomolecules.

Fluorescence Excitation and Emission Spectra

The fluorescence of this compound is dominated by the pyrene chromophore. The following table summarizes the typical spectral characteristics of pyrene and its derivatives.

| Parameter | Wavelength (nm) | Conditions | Reference |

| Excitation Maximum (λex) | ~345 | In PBS | [2] |

| ~334 | In aqueous solution | [5] | |

| ~364 | In aqueous solution | [5] | |

| Monomer Emission Maxima (λem) | ~375, 379, 385, 395, 410 | General | [2][3] |

| Excimer Emission Maximum (λem) | ~460 | When two pyrenes are in close proximity | [2][3] |

Experimental Protocols

Synthesis of Pyrene-Hydrazide Derivatives

Pyrene-hydrazide derivatives can be synthesized through various methods. A common approach involves a one-step condensation reaction between a pyrene-containing carboxylic acid or its activated derivative and hydrazine or a substituted hydrazine. For example, a pyrene-acylhydrazone was synthesized via an efficient one-step condensation reaction.[6]

Fluorescence Spectroscopy Measurements

The following is a general protocol for measuring the fluorescence spectra of pyrene-labeled samples:

-

Sample Preparation:

-

Dissolve the pyrene-labeled sample (e.g., protein, peptide, or small molecule) in a suitable buffer (e.g., PBS) to a final concentration of 5-10 µg/mL.[2]

-

Prepare a blank sample containing only the buffer.

-

-

Instrumentation:

-

Data Acquisition:

Applications in Research and Drug Development

The unique fluorescence properties of pyrene make this compound a versatile tool for various applications:

-

Probing Molecular Proximity and Conformational Changes: The ratio of excimer to monomer (E/M) fluorescence intensity is a sensitive ruler for distances in the angstrom range. This can be used to study:

-

Protein folding and unfolding.

-

Conformational changes in proteins upon ligand binding or other stimuli.[3]

-

The assembly and disassembly of biomolecular complexes.

-

-

Sensing and Bioimaging: Pyrene-based probes can be designed to detect specific analytes. For instance, a pyrene-acylhydrazone derivative has been developed as a "turn-on" fluorescent probe for the sensitive detection of Cu2+ ions in biological systems.[6] Such probes are valuable for understanding the roles of metal ions in biological processes and for diagnostic applications. Pyrene derivatives are also used in bioimaging due to their high fluorescence quantum yield and cell permeability.[1]

-

Drug Discovery: In drug discovery, pyrene-based assays can be used for high-throughput screening of compound libraries to identify molecules that modulate protein-protein interactions or induce specific conformational changes in target proteins.

Visualizations

Caption: Principle of Pyrene Monomer and Excimer Fluorescence.

Caption: Workflow for Protein Interaction Studies.

References

- 1. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Experimental evidence of incomplete fluorescence quenching of pyrene bound to humic substances: implications for K oc measurements - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C6PP00052E [pubs.rsc.org]

- 6. Pyrene-acylhydrazone-based Turn-on Fluorescent Probe for Highly Sensitive Detection Cu2+ and Application in Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction of 4-(Pyren-1-yl)butanehydrazide with Carbonyls

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction mechanism between the fluorescent labeling reagent 4-(Pyren-1-yl)butanehydrazide and carbonyl compounds (aldehydes and ketones). This reaction, which results in the formation of a stable, highly fluorescent pyrene-hydrazone derivative, is a cornerstone for the sensitive detection and quantification of carbonyls in various scientific disciplines, including biomedical research and drug development. This document details the underlying chemical principles, provides structured data on reaction parameters, outlines detailed experimental protocols, and presents visual representations of the reaction pathways and workflows.

Introduction

The quantification of aldehydes and ketones is of paramount importance in numerous scientific fields. In biology and medicine, carbonyl compounds are often biomarkers of oxidative stress and are implicated in the pathogenesis of various diseases. This compound has emerged as a valuable tool for the fluorescent labeling of these carbonyl species. The pyrene moiety is an excellent fluorophore, known for its high quantum yield and characteristic excimer formation, which can be exploited for ratiometric measurements. The hydrazide functional group reacts specifically with aldehydes and ketones under mild conditions to form a stable hydrazone linkage. This guide elucidates the mechanism of this critical reaction, providing researchers with the foundational knowledge required for its effective application.

The Core Reaction: Hydrazone Formation

The fundamental reaction between this compound and a carbonyl compound is a nucleophilic addition-elimination reaction, also known as a condensation reaction. The reaction proceeds in two main stages:

-

Nucleophilic Addition: The nitrogen atom of the hydrazide group, being nucleophilic, attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate known as a carbinolhydrazine.

-

Dehydration: The carbinolhydrazine intermediate is unstable and readily eliminates a molecule of water to form a stable C=N double bond, resulting in the corresponding hydrazone.

The overall reaction is reversible and is typically catalyzed by acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazide.

Reaction Scheme:

Caption: General reaction scheme for hydrazone formation.

Quantitative Data

While specific kinetic data for this compound is not extensively published in a consolidated format, the following tables summarize representative reaction yields and conditions based on analogous fluorescent hydrazide labeling protocols. Yields are highly dependent on the specific carbonyl compound, reaction conditions, and purification methods.

Table 1: Representative Reaction Yields of this compound with Various Carbonyls

| Carbonyl Substrate | Reaction Time (h) | Temperature (°C) | Catalyst (if any) | Solvent | Typical Yield (%) |

| Formaldehyde | 2 | 25 | Acetic Acid (cat.) | Ethanol | 85-95 |

| Acetaldehyde | 2 | 25 | Acetic Acid (cat.) | Ethanol | 80-90 |

| Acetone | 4 | 50 | Acetic Acid (cat.) | Ethanol | 70-80 |

| Cyclohexanone | 4 | 50 | Acetic Acid (cat.) | Ethanol | 75-85 |

| Benzaldehyde | 3 | 25 | Acetic Acid (cat.) | Ethanol | 90-98 |

Table 2: Spectroscopic Data for a Representative 4-(Pyren-1-yl)butanehydrazone Derivative (Product of reaction with Benzaldehyde)

| Spectroscopic Technique | Key Features |

| ¹H NMR (in CDCl₃) | δ ~8.0-8.3 ppm (m, pyrene protons), δ ~7.8 ppm (s, -N=CH- proton), δ ~7.3-7.6 ppm (m, phenyl protons), δ ~3.4 ppm (t, -CH₂-CH₂-C=O), δ ~2.5 ppm (t, -CH₂-C=O), δ ~2.2 ppm (m, -CH₂-CH₂-CH₂-) |

| ¹³C NMR (in CDCl₃) | δ ~172 ppm (C=O), δ ~145 ppm (C=N), δ ~124-132 ppm (pyrene carbons), δ ~127-130 ppm (phenyl carbons), δ ~35 ppm, ~33 ppm, ~25 ppm (butane chain carbons) |

| FT-IR (KBr, cm⁻¹) | ~3250 (N-H stretch), ~1650 (C=O stretch, amide), ~1620 (C=N stretch), aromatic C-H and C=C stretches |

| Mass Spec. (ESI+) | [M+H]⁺ corresponding to the calculated molecular weight |

| UV-Vis (in Ethanol) | λmax ~345 nm, ~328 nm, ~314 nm (characteristic of pyrene) |

| Fluorescence (in Ethanol) | λem ~377 nm, ~397 nm (monomer emission) |

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of the parent hydrazide is crucial for ensuring the quality of the labeling reagent.

Caption: Workflow for the synthesis of the hydrazide reagent.

Methodology:

-

Esterification: 4-(Pyren-1-yl)butanoic acid is converted to its corresponding methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid.

-

Hydrazinolysis: The resulting methyl ester is then refluxed with an excess of hydrazine hydrate in ethanol. The product, this compound, typically precipitates upon cooling and can be purified by recrystallization.

General Protocol for Carbonyl Labeling

This protocol provides a general guideline for the derivatization of a carbonyl-containing sample with this compound for subsequent analysis (e.g., by HPLC).

Caption: Experimental workflow for carbonyl derivatization.

Methodology:

-

Reagent Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethanol or acetonitrile) containing a catalytic amount of acid (e.g., 0.1% acetic acid).

-

Sample Preparation: Dissolve the carbonyl-containing sample in the same solvent.

-

Reaction: Mix the reagent and sample solutions. The molar excess of the hydrazide reagent will depend on the expected concentration of the carbonyls.

-

Incubation: Incubate the reaction mixture at a slightly elevated temperature (e.g., 50-60°C) for a defined period (e.g., 30-60 minutes) to ensure complete reaction.

-

Analysis: The resulting hydrazone solution can be directly analyzed by reverse-phase HPLC with fluorescence detection (Excitation: ~345 nm, Emission: ~380-400 nm).

Mechanism of Acid Catalysis

Acid catalysis significantly accelerates the rate of hydrazone formation. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.

Caption: Role of acid catalysis in hydrazone formation.

Conclusion

The reaction of this compound with carbonyl compounds is a robust and highly specific method for the fluorescent labeling of aldehydes and ketones. A thorough understanding of the reaction mechanism, the influence of catalysts, and optimal reaction conditions is essential for its successful application. This guide provides the necessary theoretical background and practical protocols to aid researchers in utilizing this powerful analytical tool for their specific research needs in drug development and other scientific endeavors.

Solubility of 4-(Pyren-1-yl)butanehydrazide in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyren-1-yl)butanehydrazide, also known as 1-Pyrenebutanoic acid hydrazide (PBH), is a fluorescent labeling reagent widely utilized in biochemistry and molecular biology. Its pyrene moiety exhibits a strong fluorescence, making it an excellent probe for the detection and quantification of various biomolecules. A critical aspect of its application is its solubility in different organic solvents, which dictates its utility in various experimental settings, from labeling reactions to purification and analysis. This guide provides a comprehensive overview of the solubility of this compound, outlines a general protocol for solubility determination, and illustrates a typical workflow for its use in fluorescent labeling.

Core Compound Information

-

Chemical Name: this compound

-

Synonyms: 1-Pyrenebutanoic acid hydrazide, PBH, 1-Pyrenebutyric hydrazide, Pyrenebutyrylhydrazine

-

CAS Number: 55486-13-0

-

Molecular Formula: C20H18N2O

-

Molecular Weight: 302.37 g/mol

Data Presentation: Solubility of this compound

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, several sources provide qualitative solubility information. The following table summarizes the known solubility of this compound in various solvents. Researchers are advised to experimentally determine the precise solubility for their specific applications.

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Methanol (MeOH) | Soluble[2] |

| Acetonitrile (ACN) | Soluble[2] |

| N,N-Dimethylformamide (DMF) | Soluble[2] |

| Water | Soluble[2] |

Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration at saturation is not specified in the cited sources. It is recommended to perform experimental solubility tests to determine quantitative values.

Experimental Protocols: Determination of Solubility

The following is a general protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of finding the saturation point of the solute in the solvent.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., room temperature).

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Micropipettes

-

HPLC or UV-Vis spectrophotometer for concentration measurement

-

Volumetric flasks and other standard laboratory glassware

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Vigorously mix the solution using a vortex mixer for 1-2 minutes.

-

Place the vial in a thermostatic shaker or water bath set at the desired temperature and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, carefully remove the vial and allow the undissolved solid to settle.

-

Centrifuge the solution at a high speed to pellet any remaining suspended solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a micropipette.

-

Dilute the supernatant with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or UV-Vis spectrophotometer).

-

-

Concentration Measurement:

-

Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations of the compound in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

-

Mandatory Visualization

The following diagram illustrates a general workflow for the fluorescent labeling of a biomolecule with this compound. This process is a common application for this compound.

References

An In-depth Technical Guide to 4-(Pyren-1-yl)butanehydrazide for Researchers and Drug Development Professionals

Prepared for: Researchers, scientists, and drug development professionals

This technical guide provides a comprehensive overview of 4-(Pyren-1-yl)butanehydrazide, a fluorescent labeling reagent. It includes information on commercial suppliers, detailed synthesis and experimental protocols, and a summary of its applications in scientific research.

Commercial Availability

This compound, also known by its synonym 1-Pyrenebutyric hydrazide, is commercially available from several suppliers. The compound is primarily used as a fluorescent labeling reagent for carbonyl compounds and in various fluorescence-based analytical techniques.[1][2][3] Below is a summary of the quantitative data from various commercial sources.

| Supplier | CAS Number | Purity | Molecular Formula | Molecular Weight | Physical Form | Melting Point (°C) |

| Santa Cruz Biotechnology | 55486-13-0 | ≥98% | C₂₀H₁₈N₂O | 302.37 | Solid | 167-171 |

| Sigma-Aldrich | 55486-13-0 | ≥97.0% (T) | C₂₀H₁₈N₂O | 302.37 | Solid | 167-171 |

| United States Biological | 55486-13-0 | Highly Purified | C₂₀H₁₈N₂O | 302.37 | Solid | Not specified |

| BOC Sciences | 55486-13-0 | Not specified | C₂₀H₁₈N₂O | 302.37 | Solid | Not specified |

| Lumiprobe | 55486-13-0 | 95% (HPLC-MS) | C₂₀H₁₈N₂O (as hydrochloride salt) | 302.37 | Solid | Not specified |

Synthesis Protocol

The synthesis of this compound is typically achieved through the reaction of 1-pyrenebutyric acid with hydrazine hydrate. The precursor, 1-pyrenebutyric acid, can be synthesized via a Friedel-Crafts acylation of pyrene with succinic anhydride, followed by a reduction of the resulting keto acid.[4]

Synthesis of 1-Pyrenebutyric Acid (Precursor)

The synthesis of 1-pyrenebutyric acid is a two-step process:

-

Friedel-Crafts Acylation: Pyrene is reacted with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 4-oxo-4-(pyren-1-yl)butyric acid.[4]

-

Wolff-Kishner Reduction: The keto group of 4-oxo-4-(pyren-1-yl)butyric acid is reduced to a methylene group using hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as diethylene glycol.[4] The reaction mixture is heated to reflux to form the hydrazone, followed by heating at a higher temperature (195-200 °C) to facilitate the reduction and nitrogen gas evolution.[4]

Synthesis of this compound from 1-Pyrenebutyric Acid

This procedure describes the conversion of 1-pyrenebutyric acid to its corresponding hydrazide.

Materials:

-

1-Pyrenebutyric acid

-

Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., EDC)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Anhydrous ethanol or methanol

-

Stirring apparatus

-

Heating/cooling system

-

Apparatus for reaction under inert atmosphere (optional but recommended)

Methodology:

Step 1: Activation of the Carboxylic Acid

The carboxylic acid group of 1-pyrenebutyric acid needs to be activated for efficient reaction with hydrazine. This can be achieved by converting it to an acyl chloride or using a coupling agent.

-

Acyl Chloride Formation: Dissolve 1-pyrenebutyric acid in an excess of thionyl chloride. Gently reflux the mixture for 1-2 hours. After the reaction, remove the excess thionyl chloride under reduced pressure to obtain the crude 1-pyrenebutyryl chloride.

Step 2: Reaction with Hydrazine Hydrate

-

Dissolve the activated 1-pyrenebutyric acid derivative (e.g., 1-pyrenebutyryl chloride) in an anhydrous solvent like dichloromethane or THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a slight excess (e.g., 1.1 to 1.5 equivalents) of hydrazine hydrate to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Isolation and Purification

-

Once the reaction is complete, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Experimental Applications and Protocols

The primary application of this compound is as a fluorescent labeling reagent for the sensitive detection of aldehydes and ketones.[5] Its pyrene moiety exhibits a strong blue fluorescence with a long excited-state lifetime, making it an excellent probe for various analytical techniques.[5]

Fluorescent Labeling of Keratan Sulfate Oligosaccharides for MALDI-TOF/TOF-MS Analysis

This protocol is based on the work of Zhang et al. for the on-target derivatization of keratan sulfate (KS) oligosaccharides.[6][7] This method significantly enhances the ionization efficiency of KS oligosaccharides in mass spectrometry.[6][7]

Materials:

-

Keratan sulfate oligosaccharide sample

-

This compound (PBH) solution (e.g., 10 mg/mL in methanol)

-

2,5-Dihydroxybenzoic acid (DHB) matrix solution (e.g., 10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid)

-

MALDI target plate

-

MALDI-TOF/TOF mass spectrometer

Methodology:

-

Sample Preparation: Spot 0.5 µL of the keratan sulfate oligosaccharide sample solution onto the MALDI target plate.

-

On-Target Derivatization:

-

Add 0.5 µL of the this compound solution directly to the sample spot on the target plate.

-

Allow the mixture to air-dry completely.

-

-

Matrix Application:

-

Add 0.5 µL of the DHB matrix solution on top of the dried sample-PBH mixture.

-

Allow the spot to crystallize at room temperature.

-

-

MALDI-TOF/TOF-MS Analysis:

-

Introduce the target plate into the mass spectrometer.

-

Acquire mass spectra in negative ionization mode. The derivatized KS oligosaccharides will show significantly improved signal intensity.[6][7]

-

Perform tandem mass spectrometry (MS/MS) for structural elucidation of the oligosaccharides. The fragmentation patterns provide information on glycosidic linkages and sulfate group positions.[6]

-

Caption: Experimental workflow for fluorescent labeling using this compound.

Cellular Imaging Applications

While specific signaling pathway interactions for this compound have not been extensively documented, pyrene-based fluorescent probes are utilized in cellular imaging. These probes can be used to stain cellular membranes.[8] It is important to note that pyrenebutyrate, a related compound, has been shown to increase cellular binding of quantum dots rather than facilitating intracellular delivery.[9] Further research is needed to fully elucidate the applications of this compound in live-cell imaging and its potential interactions with cellular signaling pathways.

Safety Information

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed safety and handling information. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses), should be followed.

Conclusion

This compound is a valuable and commercially available fluorescent labeling reagent with demonstrated applications in the sensitive analysis of biomolecules, particularly carbohydrates. The detailed protocols provided in this guide for its synthesis and application in mass spectrometry offer a solid foundation for researchers. While its direct involvement in specific signaling pathways remains an area for future investigation, its utility as a fluorescent probe makes it a significant tool in chemical biology and drug development.

References

- 1. 1-Pyrenebutyric hydrazide for fluorescence, = 97.0 T 55486-13-0 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. usbio.net [usbio.net]

- 4. benchchem.com [benchchem.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. On-target derivatization of keratan sulfate oligosaccharides with pyrenebutyric acid hydrazide for MALDI-TOF/TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Cellular imaging using BODIPY-, pyrene- and phthalocyanine-based conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrenebutyrate Leads to Cellular Binding, Not Intracellular Delivery, of Polyarginine-Quantum Dots - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and Handling Precautions for 4-(Pyren-1-yl)butanehydrazide: An In-depth Technical Guide

Disclaimer: No specific safety data sheet (SDS) for 4-(Pyren-1-yl)butanehydrazide was found. The following guide is a synthesis of safety information for structurally related compounds, namely pyrene, butyric acid, and the general class of hydrazide compounds. This information should be used as a preliminary guide only, and a comprehensive risk assessment should be conducted by qualified personnel before handling this compound.

This technical guide provides an in-depth overview of the inferred safety and handling precautions for this compound, designed for researchers, scientists, and professionals in drug development.

Compound Identification and Inferred Hazardous Properties

This compound is a complex organic molecule containing a polycyclic aromatic hydrocarbon (pyrene) moiety and a hydrazide functional group. Due to the lack of specific toxicological data, a conservative approach to handling is imperative. The hazard profile is inferred from its constituent parts:

-

Pyrene Moiety: Pyrene is known to be a skin and eye irritant, may cause respiratory irritation, and is harmful if swallowed.[1][2] It is also classified as a suspected carcinogen and is very toxic to aquatic life with long-lasting effects.[1][3][4]

-

Butanehydrazide Moiety: The hydrazide functional group is of significant concern. Hydrazine and its derivatives are highly reactive, can be flammable, and may be toxic.[5][6] Short-term exposure to hydrazines can cause irritation to the respiratory tract, while long-term exposure may lead to liver and kidney damage.[5][6] Some hydrazines are considered potential occupational carcinogens.[5][6] Butyric acid, a related structure, is a combustible liquid that is harmful if swallowed and can cause severe skin burns and eye damage.[7]

Inferred Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

Suspected of causing cancer.

-

Very toxic to aquatic life with long-lasting effects.

-

May be combustible.

-

Potential for liver and kidney damage with prolonged or repeated exposure.

Quantitative Data Summary

The following tables summarize the known quantitative data for pyrene and butyric acid. No specific data is available for this compound.

Table 1: Physical and Chemical Properties of Pyrene

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₀ | [4] |

| Molecular Weight | 202.25 g/mol | [4] |

| Melting Point | 151 °C | [8] |

| Boiling Point | 404 °C | [8] |

| Density | 1.27 g/cm³ | [8] |

| Solubility in Water | 0.135 mg/L at 25°C | [8] |

Table 2: Physical and Chemical Properties of Butyric Acid

| Property | Value | Reference |

| Molecular Formula | C₄H₈O₂ | |

| Molecular Weight | 88.11 g/mol | |

| Melting Point | -6 to -3 °C | |

| Boiling Point | 162 °C | |

| Density | 0.964 g/mL at 25 °C | |

| Flash Point | 72 °C | [9] |

Experimental Protocols: Safe Handling Procedures

Given the inferred hazardous nature of this compound, the following handling protocols are recommended.

3.1. Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2]

-

Ensure that eyewash stations and safety showers are readily accessible and in good working order.[7]

3.2. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[10]

-

Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile) at all times.[10] Change gloves immediately if they become contaminated.

-

Respiratory Protection: If working outside of a fume hood or if dusts/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[11]

3.3. General Hygiene Practices

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.[3]

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the compound, even if gloves were worn.[10]

-

Remove contaminated clothing immediately and wash before reuse.[10]

3.4. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

-

Store away from strong oxidizing agents and strong acids.[3]

-

Keep away from heat, sparks, and open flames.[3]

3.5. Spill and Waste Disposal

-

Small Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.

-

Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department for guidance on cleaning up large spills.

-

Waste Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways due to its high aquatic toxicity.[3][4]

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[12]

-

Skin Contact: In case of skin contact, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[12]

-

Eye Contact: If in eyes, immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Visualizations

Caption: General workflow for safely handling potent research chemicals.

Caption: Logical flow for responding to an accidental exposure.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. scribd.com [scribd.com]

- 3. echemi.com [echemi.com]

- 4. geneseo.edu [geneseo.edu]

- 5. Hydrazines | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. ICSC 1474 - PYRENE [inchem.org]

- 9. archpdfs.lps.org [archpdfs.lps.org]

- 10. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 11. Hydrazine - Wikipedia [en.wikipedia.org]

- 12. PYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Dawn of Molecular Spies: An In-depth Guide to the Early Applications of Pyrene-Based Fluorescent Probes

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrene, a simple polycyclic aromatic hydrocarbon, possesses a remarkable set of photophysical properties that have made it one of the most versatile and informative fluorescent probes in chemistry, biochemistry, and cell biology. Its exceptionally long fluorescence lifetime, high quantum yield, and, most notably, its ability to form an excited-state dimer known as an excimer , have allowed researchers to illuminate the microscopic world in unprecedented ways. The unique sensitivity of both its monomer and excimer fluorescence to the local environment established pyrene as a foundational tool for non-invasively probing complex systems. This technical guide delves into the core early applications of pyrene-based probes, focusing on the foundational studies that paved the way for their widespread use. We will explore the principles, provide detailed experimental protocols derived from seminal works, present key quantitative data, and visualize the underlying processes.

Probing Microenvironment Polarity: The Ham Effect

One of the earliest and most fundamental applications of pyrene was to measure the polarity of its immediate surroundings. This capability relies on a phenomenon known as the Ham effect, where the vibrational (vibronic) band structure of the pyrene monomer fluorescence spectrum is highly sensitive to solvent polarity. Specifically, the intensity ratio of the first vibronic peak (I₁) at ~373 nm to the third peak (I₃) at ~384 nm serves as a reliable empirical parameter for polarity. In polar solvents, the symmetry of the pyrene molecule is perturbed, which enhances the intensity of the electronically forbidden 0-0 transition (I₁), leading to a higher I₁/I₃ ratio.

The relationship between the pyrene emission spectrum and solvent polarity is visualized below.

Methodological & Application

Application Notes and Protocols for Fluorescent Labeling of Proteins with 4-(Pyren-1-yl)butanehydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the fluorescent labeling of proteins using 4-(Pyren-1-yl)butanehydrazide. Pyrene is a valuable fluorescent probe due to its high extinction coefficient, long fluorescence lifetime, and sensitivity to the local microenvironment. The spectral properties of pyrene can provide information on protein conformation, conformational changes, and interactions.[1] this compound is a derivative of pyrene containing a hydrazide reactive group. This functional group specifically targets carbonyl groups (aldehydes and ketones), which can be introduced into proteins, particularly glycoproteins, through mild oxidation of their carbohydrate moieties. This method offers a site-specific labeling strategy, often distal to the protein's active site, thereby minimizing functional perturbation.

Principle of the Method

The labeling strategy involves two key steps:

-

Generation of Aldehyde Groups on the Protein: For glycoproteins, the cis-diol groups of sialic acid or other sugar residues are oxidized using sodium periodate to create reactive aldehyde groups. For non-glycosylated proteins, alternative methods for introducing carbonyl groups may be required.

-

Hydrazone Bond Formation: The aldehyde-containing protein is then reacted with the hydrazide group of this compound to form a stable hydrazone bond. Aniline can be used as a catalyst to increase the efficiency of this reaction.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| This compound | Custom Synthesis* | - |

| Glycoprotein of interest | - | - |

| Sodium meta-periodate (NaIO₄) | e.g., Sigma-Aldrich | S1878 |

| Aniline | e.g., Sigma-Aldrich | A9880 |

| Sodium Acetate Buffer (0.1 M, pH 5.5) | - | - |

| Phosphate-Buffered Saline (PBS), pH 7.4 | - | - |

| Dimethyl sulfoxide (DMSO) | e.g., Sigma-Aldrich | D8418 |

| Desalting column (e.g., PD-10) | e.g., Cytiva | 17085101 |

| HPLC system with a C18 column | - | - |

Fluorescence Properties of Pyrene-Labeled Proteins

The fluorescence of pyrene is characterized by a structured monomer emission spectrum and a broad, red-shifted excimer emission spectrum that forms when two pyrene molecules are in close proximity (~10 Å).[1]

| Parameter | Typical Value for Pyrene Derivatives |

| Excitation Maximum (λex) | ~345 nm |

| Monomer Emission Maxima (λem) | Vibronic bands around 375, 385, and 395 nm |

| Excimer Emission Maximum (λem) | Broad band centered around 460-500 nm |

| Fluorescence Quantum Yield (ΦF) | Can be high (up to ~0.7) depending on the local environment and substitution. |

| Fluorescence Lifetime (τ) | Long, typically in the range of 50-100 ns. |

Experimental Protocols

Part 1: Oxidation of Glycoprotein to Generate Aldehyde Groups

-

Prepare the Glycoprotein Solution: Dissolve the glycoprotein in 0.1 M Sodium Acetate Buffer, pH 5.5, to a final concentration of 1-10 mg/mL.

-

Prepare the Sodium Periodate Solution: Immediately before use, prepare a 20 mM solution of sodium meta-periodate in 0.1 M Sodium Acetate Buffer, pH 5.5.

-

Oxidation Reaction: Add an equal volume of the 20 mM sodium periodate solution to the glycoprotein solution. For example, add 1 mL of periodate solution to 1 mL of glycoprotein solution.

-

Incubation: Incubate the reaction mixture in the dark for 20 minutes at room temperature.

-

Removal of Excess Periodate: Immediately remove the excess sodium periodate and by-products by passing the solution through a desalting column (e.g., PD-10) pre-equilibrated with 0.1 M Sodium Acetate Buffer, pH 5.5. Collect the protein fraction.

Part 2: Labeling of Aldehyde-Containing Protein with this compound

-

Prepare the Labeling Reagent Stock Solution: Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO.

-

Prepare the Aniline Catalyst Solution (Optional but Recommended): Prepare a 100 mM solution of aniline in 0.1 M Sodium Acetate Buffer, pH 5.5.

-

Labeling Reaction:

-

To the aldehyde-containing protein solution from Part 1, add the this compound stock solution to achieve a final concentration of 1-5 mM. The optimal molar ratio of dye to protein should be determined empirically but a 20- to 50-fold molar excess of the hydrazide is a good starting point.

-

If using the catalyst, add the aniline solution to a final concentration of 10 mM.

-

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature in the dark with gentle stirring or rocking.

Part 3: Purification of the Pyrene-Labeled Protein

It is crucial to remove the unreacted fluorescent label from the protein conjugate.

Method 1: Size Exclusion Chromatography (Gel Filtration)

-

Equilibrate a size exclusion chromatography column (e.g., a desalting column for smaller proteins or a preparative grade column like a Superdex 75 or Superdex 200 for higher resolution) with PBS, pH 7.4.

-

Apply the labeling reaction mixture to the column.

-

Elute the protein with PBS, pH 7.4. The first colored fraction to elute will be the pyrene-labeled protein. The later eluting colored fraction will be the free dye.

-

Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and ~345 nm (for pyrene).

Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The hydrophobic nature of the pyrene moiety makes RP-HPLC an effective purification method.

-

Column: Use a C18 reversed-phase column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from ~5% to 95% Mobile Phase B over 30-60 minutes is a good starting point. The optimal gradient will depend on the hydrophobicity of the protein.

-

Detection: Monitor the elution at 280 nm and ~345 nm.

-

Collect the fractions containing the labeled protein and remove the solvent by lyophilization or buffer exchange.

Determination of Labeling Efficiency

The degree of labeling (DOL), or the molar ratio of pyrene to protein, can be determined spectrophotometrically.

-

Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and ~345 nm (A₃₄₅).

-

Calculate the protein concentration using the following formula, correcting for the absorbance of the pyrene at 280 nm:

-

Protein Concentration (M) = [A₂₈₀ - (A₃₄₅ × CF)] / ε_protein

-

Where:

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

CF is the correction factor (ε_pyrene at 280 nm / ε_pyrene at 345 nm). The extinction coefficient for pyrene at ~345 nm is in the range of 40,000-50,000 M⁻¹cm⁻¹. The exact values for this compound should be determined empirically.

-

-

-

Calculate the concentration of the pyrene dye:

-

Pyrene Concentration (M) = A₃₄₅ / ε_pyrene at 345 nm

-

-

Calculate the Degree of Labeling:

-

DOL = Pyrene Concentration / Protein Concentration

-

Visualizations

Caption: Experimental workflow for fluorescent labeling of proteins.

Caption: Chemical pathway for protein labeling.

Troubleshooting and Considerations

-

Low Labeling Efficiency:

-

Ensure the sodium periodate solution is freshly prepared.

-

Optimize the pH of the labeling reaction (typically pH 5-7 for hydrazone formation).

-

Increase the incubation time or the molar excess of the hydrazide.

-

Confirm the presence of accessible carbohydrate moieties on the protein.

-

Use aniline as a catalyst.

-

-

Protein Precipitation:

-

The pyrene moiety is hydrophobic and can cause aggregation at high labeling densities. Reduce the molar excess of the labeling reagent.

-

Perform the labeling and purification steps at 4°C.

-

Include non-ionic detergents (e.g., Tween-20) at a low concentration in the buffers if compatible with the protein's stability and downstream application.

-

-

Alternative Methods for Introducing Carbonyl Groups:

-

For non-glycosylated proteins, carbonyl groups can be introduced by reacting lysine residues with reagents like succinimidyl 4-formylbenzoate (SFB).

-

Genetic incorporation of unnatural amino acids containing ketone or aldehyde groups is another advanced strategy.

-

By following these detailed protocols, researchers can effectively label proteins with this compound for a variety of applications in protein science and drug development.

References

Application Notes and Protocols: Utilizing 4-(Pyren-1-yl)butanehydrazide for Protein Labeling and Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug development. Chemical probes that can covalently label proteins and report on their local environment or proximity to other molecules are invaluable tools in this field. 4-(Pyren-1-yl)butanehydrazide is a unique bifunctional molecule combining a fluorescent pyrene moiety with a carbonyl-reactive hydrazide group. While not a classical cross-linker that covalently joins two protein backbones, it serves as a powerful tool for fluorescently labeling proteins containing or modified to contain aldehyde or ketone groups.

The pyrene group is a highly sensitive fluorescent probe. Its emission spectrum is exquisitely responsive to the polarity of its microenvironment, and it can form an excited-state dimer, known as an excimer, when two pyrene molecules are in close proximity (~10 Å).[1][2] This property can be exploited to monitor protein conformational changes, oligomerization, and interactions with other molecules.[1][2] The hydrazide functional group allows for the specific covalent attachment of the pyrene probe to proteins, particularly at oxidized carbohydrate residues of glycoproteins, forming a stable hydrazone bond.[3][4][5]

These application notes provide a framework and detailed protocols for using this compound as a fluorescent labeling agent to investigate protein properties and interactions.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference/Note |

| Chemical Formula | C₂₀H₁₈N₂O | Calculated |

| Molecular Weight | 302.37 g/mol | Calculated |

| Reactive Group | Hydrazide (-CONHNH₂) | Reacts with aldehydes/ketones |

| Fluorophore | Pyrene | |

| Excitation Wavelength (λex) | ~344 nm | [6] |

| Emission Wavelength (λem) | Monomer: ~375-400 nm | [6] |

| Excimer: ~470-510 nm | [7] | |

| Fluorescence Lifetime | >100 ns | [1] |

| Solubility | Soluble in organic solvents (DMSO, DMF); limited aqueous solubility | General property of pyrene compounds |

Experimental Protocols

Protocol 1: Fluorescent Labeling of Glycoproteins with this compound

This protocol describes the generation of aldehyde groups on glycoprotein glycans via mild periodate oxidation, followed by covalent labeling with this compound.

Materials:

-

Glycoprotein of interest

-

This compound (prepare a 10-50 mM stock solution in DMSO or DMF)

-

Sodium periodate (NaIO₄)

-

Glycerol or ethylene glycol (quenching agent)

-

Labeling Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.2-7.4

-

Coupling Catalyst (optional): Aniline (prepare a 1 M stock in labeling buffer)

-

Size-exclusion chromatography column (e.g., PD-10) or dialysis cassette for purification

Procedure:

-

Protein Preparation:

-

Dissolve the glycoprotein in Labeling Buffer to a final concentration of 1-5 mg/mL.

-

Protect the sample from light from this point forward to prevent photobleaching of the pyrene moiety.

-

-

Oxidation of Glycans:

-

Prepare a fresh solution of sodium periodate in ice-cold Labeling Buffer.

-

Add the sodium periodate solution to the protein sample to a final concentration of 1-2 mM.

-

Incubate the reaction on ice in the dark for 30 minutes. This mild condition preferentially oxidizes sialic acid residues.[4]

-

Quench the oxidation reaction by adding glycerol or ethylene glycol to a final concentration of 10-20 mM. Incubate on ice for 10 minutes.

-

-

Purification of Oxidized Protein:

-

Remove excess sodium periodate and quenching agent by passing the reaction mixture through a desalting column (e.g., PD-10) pre-equilibrated with Labeling Buffer. Collect the protein-containing fractions.

-

-

Labeling Reaction:

-

Add the this compound stock solution to the purified, oxidized glycoprotein. A 20- to 50-fold molar excess of the hydrazide reagent over the protein is a good starting point.

-

Optional: To catalyze the formation of the hydrazone bond, aniline can be added to a final concentration of 1-10 mM.[4]

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification of Labeled Protein:

-

Remove unreacted this compound by size-exclusion chromatography or dialysis against the Labeling Buffer.

-

Confirm labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~344 nm (for pyrene). The degree of labeling can be estimated using the respective extinction coefficients.

-

-

Storage:

-

Store the pyrene-labeled protein at 4°C or -80°C, protected from light.

-

Protocol 2: Studying Protein Dimerization using Pyrene Excimer Fluorescence

This protocol outlines a method to detect and quantify protein dimerization or oligomerization by monitoring the formation of pyrene excimer fluorescence.

Materials:

-

Pyrene-labeled protein (from Protocol 1)

-

Unlabeled interaction partner protein (or the same protein for self-dimerization studies)

-

Interaction Buffer: A buffer system known to be suitable for the protein interaction being studied (e.g., PBS, HEPES, or Tris-based buffers).

-

Fluorometer capable of measuring fluorescence emission spectra.

Procedure:

-

Sample Preparation:

-

Prepare a series of samples containing a fixed concentration of the pyrene-labeled protein (e.g., 1 µM).

-

To these samples, add increasing concentrations of the unlabeled interaction partner. Include a control sample with no interaction partner.

-

Allow the samples to incubate at the desired temperature for a sufficient time to reach binding equilibrium.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer to ~344 nm.

-

Record the fluorescence emission spectra for each sample from approximately 360 nm to 600 nm.

-

Pay close attention to the emission peaks corresponding to the pyrene monomer (around 375-400 nm) and the potential excimer (a broad peak around 470-510 nm).[7]

-

-

Data Analysis:

-

Calculate the ratio of the excimer fluorescence intensity (Iₑ) to the monomer fluorescence intensity (Iₘ) for each sample (Iₑ/Iₘ ratio).

-

Plot the Iₑ/Iₘ ratio as a function of the concentration of the unlabeled interaction partner.

-

An increase in the Iₑ/Iₘ ratio indicates that the interaction is bringing the pyrene-labeled proteins into close proximity, leading to excimer formation.

-

The resulting binding curve can be fitted to an appropriate model to determine the dissociation constant (Kd) of the protein-protein interaction.

-

Visualizations

Caption: Workflow for fluorescent labeling of glycoproteins.

Caption: Principle of pyrene excimer fluorescence for detecting protein dimerization.

References

- 1. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrene: a probe to study protein conformation and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unraveling the surface glycoprotein interaction network by integrating chemical crosslinking with MS-based proteomics - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06327D [pubs.rsc.org]

- 4. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent developments in pyrene-based fluorescence recognition and imaging of Ag + and Pb 2+ ions: Synthesis, applications and challenges - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00289F [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of Lipid Peroxidation Products with 4-(Pyren-1-yl)butanehydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation is a critical marker of oxidative stress implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The process generates reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (HNE), which can form adducts with macromolecules, leading to cellular damage. Accurate quantification of these aldehydes is crucial for understanding disease mechanisms and for the development of novel therapeutic interventions.

This document provides detailed application notes and protocols for the quantification of lipid peroxidation products using 4-(Pyren-1-yl)butanehydrazide as a fluorescent labeling reagent. This method offers high sensitivity and specificity, enabling the detection of low concentrations of aldehydes in biological samples through High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Principle of the Method

The core of this method lies in the chemical derivatization of carbonyl groups present in lipid peroxidation products like MDA and HNE with this compound. The hydrazide group of the reagent reacts with the aldehyde group of the lipid peroxidation product to form a stable hydrazone. The pyrene moiety of the derivatizing agent is a highly fluorescent tag, allowing for sensitive detection of the resulting adducts by a fluorescence detector following their separation by reverse-phase HPLC. The intensity of the fluorescence signal is proportional to the concentration of the aldehyde in the sample.

Data Presentation

The following tables are templates for presenting quantitative data obtained using this method. They are designed for easy comparison of lipid peroxidation levels across different experimental conditions or sample groups.

Table 1: Quantification of Malondialdehyde (MDA) in Various Samples

| Sample ID | Sample Type | MDA Concentration (µM) ± SD | Fold Change vs. Control |

| Control 1 | Plasma | 1.2 ± 0.1 | 1.0 |

| Control 2 | Tissue Homogenate | 2.5 ± 0.3 | 1.0 |

| Treated 1 | Plasma | 3.8 ± 0.4 | 3.2 |

| Treated 2 | Tissue Homogenate | 7.1 ± 0.8 | 2.8 |

Table 2: Quantification of 4-Hydroxynonenal (HNE) in Various Samples

| Sample ID | Sample Type | HNE Concentration (µM) ± SD | Fold Change vs. Control |

| Control 1 | Cell Lysate | 0.5 ± 0.05 | 1.0 |

| Control 2 | Microsomal Fraction | 1.1 ± 0.1 | 1.0 |

| Treated 1 | Cell Lysate | 1.5 ± 0.2 | 3.0 |

| Treated 2 | Microsomal Fraction | 3.2 ± 0.4 | 2.9 |

Experimental Protocols

Materials and Reagents:

-

This compound

-

Malondialdehyde (MDA) standard (from 1,1,3,3-Tetramethoxypropane)

-

4-Hydroxynonenal (HNE) standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Trichloroacetic acid (TCA)

-

Butylated hydroxytoluene (BHT)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Phosphate-buffered saline (PBS)

-

Solid-phase extraction (SPE) cartridges (C18)

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Centrifuge

-

Vortex mixer

-

pH meter

-

Nitrogen evaporator

Protocol 1: Sample Preparation

A. Plasma Samples:

-

Collect blood in tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge at 3000 x g for 15 minutes at 4°C to separate plasma.

-

To 100 µL of plasma, add 10 µL of BHT solution (10 mg/mL in methanol) to prevent further oxidation.

-

Add 100 µL of 20% TCA to precipitate proteins.

-

Vortex for 30 seconds and incubate on ice for 15 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for the derivatization step.

B. Tissue Homogenates:

-

Weigh approximately 50-100 mg of tissue.

-

Homogenize the tissue in 1 mL of ice-cold PBS containing 10 µL of BHT solution (10 mg/mL in methanol).

-

Add 500 µL of 20% TCA to the homogenate.

-

Vortex and centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for derivatization.

C. Cell Lysates:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a suitable lysis buffer containing BHT.

-

Sonicate or freeze-thaw the cells to ensure complete lysis.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to remove cell debris.

-

Collect the supernatant for derivatization.

Protocol 2: Derivatization Procedure

-

To 100 µL of the prepared supernatant, add 50 µL of this compound solution (1 mg/mL in acetonitrile).

-

Add 10 µL of 1 M HCl to catalyze the reaction.

-

Vortex the mixture and incubate at 60°C for 30 minutes in the dark.

-

Cool the reaction mixture to room temperature.

-

Neutralize the reaction by adding 10 µL of 1 M NaOH.

Protocol 3: Solid-Phase Extraction (SPE) Cleanup

-

Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

-

Load the derivatized sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of 40% methanol in water to remove interfering substances.

-

Elute the derivatized lipid peroxidation products with 2 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the HPLC mobile phase.

Protocol 4: HPLC Analysis

-

Column: Reverse-phase C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-5 min: 30% B

-

5-20 min: 30% to 80% B

-

20-25 min: 80% B

-

25-30 min: 80% to 30% B

-

30-35 min: 30% B

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Fluorescence Detector Wavelengths:

-

Excitation: 340 nm

-

Emission: 380 nm

-

-

Column Temperature: 30°C

Protocol 5: Quantification

-

Prepare a series of standard solutions of MDA and HNE of known concentrations.

-

Derivatize the standards using the same procedure as the samples (Protocol 2).

-

Inject the derivatized standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

-

Inject the prepared samples and determine the peak areas corresponding to the MDA and HNE derivatives.

-

Calculate the concentration of MDA and HNE in the samples using the standard curve.

Visualizations

Caption: Experimental workflow for the quantification of lipid peroxidation products.

Caption: Reaction of this compound with an aldehyde.

Caption: Simplified pathway of lipid peroxidation.

Application Notes and Protocols for Staining of Glycoproteins in Polyacrylamide Gels with 4-(Pyren-1-yl)butanehydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical post-translational modification that plays a vital role in a myriad of biological processes, including protein folding, cell signaling, and immune responses. The study of glycoproteins is therefore fundamental in various fields of biological research and drug development. 4-(Pyren-1-yl)butanehydrazide is a fluorescent probe designed for the specific and sensitive detection of glycoproteins in polyacrylamide gels. This reagent utilizes the well-established Periodic Acid-Schiff (PAS) chemistry. The staining mechanism involves the initial oxidation of cis-diol groups within the sugar moieties of glycoproteins by periodic acid to form aldehydes. Subsequently, the hydrazide group of this compound covalently reacts with these aldehyde groups to form a stable Schiff base, thereby fluorescently labeling the glycoproteins. The pyrene fluorophore offers favorable spectral properties, including a large Stokes shift and a long fluorescence lifetime, making it a valuable tool for glycoproteomics.

Principle of the Method

The staining protocol is based on the Periodic Acid-Schiff (PAS) reaction, adapted for fluorescent detection in polyacrylamide gels.

-

Fixation: The proteins within the polyacrylamide gel are fixed to prevent their diffusion out of the gel matrix.

-

Oxidation: The gel is incubated with a periodic acid solution. Periodic acid specifically oxidizes the vicinal diol groups present in the carbohydrate chains of glycoproteins, converting them into reactive aldehyde groups.

-

Washing: Excess periodic acid is removed by washing the gel.

-

Fluorescent Labeling: The gel is incubated with this compound. The hydrazide moiety of the dye reacts with the newly formed aldehyde groups on the glycoproteins, forming a stable, fluorescent hydrazone linkage.

-

Destaining/Washing: Unbound fluorescent dye is washed away to reduce background and enhance the signal-to-noise ratio.

-

Visualization: The fluorescently labeled glycoprotein bands are visualized using an appropriate imaging system with UV excitation.

Quantitative Data Presentation

| Fluorescent Stain | Limit of Detection (LOD) | Target Glycoproteins | Reference |

| UGF202 | 0.5 - 1 ng | Transferrin, α1-acid glycoprotein, Avidin | [1] |

| Dansylhydrazine (improved protocol) | 4 - 8 ng | General glycoproteins | |

| 4H-[1]-benzopyrano[4,3-b]thiophene-2-carboxylic acid hydrazide (BH) | 4 - 8 ng | Transferrin, α1-acid glycoprotein | |

| Pro-Q Emerald 300 | ~0.5 ng | General glycoproteins |

Experimental Protocols

Materials Required

-

This compound

-

Polyacrylamide gel with separated proteins

-

Fixing Solution: 50% (v/v) methanol, 10% (v/v) acetic acid in deionized water

-

Oxidizing Solution: 1% (w/v) periodic acid in 3% (v/v) acetic acid

-

Washing Solution: 3% (v/v) acetic acid in deionized water

-

Staining Solution: Prepare a 10 mM stock solution of this compound in DMSO. Dilute the stock solution to a final concentration of 10-50 µM in 3% (v/v) acetic acid. (Note: The optimal concentration should be determined empirically).

-

Destaining Solution: 50% (v/v) methanol, 10% (v/v) acetic acid in deionized water

-

Deionized water

-

Orbital shaker

-

UV transilluminator or a gel imaging system with appropriate excitation and emission filters (Excitation: ~340 nm, Emission: ~380-400 nm).

Staining Procedure

-

Gel Fixation:

-

Place the polyacrylamide gel in a clean container.

-

Add a sufficient volume of Fixing Solution to completely immerse the gel.

-

Incubate on an orbital shaker for 30 minutes at room temperature.

-

Repeat the fixation step with fresh Fixing Solution for another 30 minutes.

-

-

Washing:

-

Discard the Fixing Solution and wash the gel with deionized water for 10 minutes on an orbital shaker.

-

Repeat the wash step two more times with fresh deionized water.

-

-

Oxidation:

-

Remove the water and add the Oxidizing Solution to the gel.

-

Incubate for 20-30 minutes at room temperature on an orbital shaker. Protect from light during this step.

-

-

Washing:

-

Discard the Oxidizing Solution.

-

Wash the gel with the Washing Solution (3% acetic acid) for 5 minutes on an orbital shaker.

-

Repeat this wash step two more times with fresh Washing Solution to ensure complete removal of the periodic acid.

-

-

Fluorescent Staining:

-

Remove the Washing Solution and add the freshly prepared Staining Solution containing this compound.

-

Incubate the gel for 60-90 minutes at room temperature in the dark on an orbital shaker.

-

-

Destaining/Washing:

-

Discard the Staining Solution.

-

Add the Destaining Solution and incubate for 15-30 minutes on an orbital shaker. This step helps to reduce background fluorescence. The duration may need to be optimized.

-

Wash the gel with deionized water for 5 minutes.

-

-

Image Acquisition:

-

Place the stained gel on a UV transilluminator or in a gel documentation system.

-

Excite the gel at approximately 340 nm.

-

Capture the fluorescence emission at approximately 380-400 nm. The characteristic structured emission spectrum of pyrene may show peaks around 376 nm and 396 nm.

-

Visualizations

Caption: Experimental workflow for glycoprotein staining.

Caption: Chemical mechanism of glycoprotein staining.

References

Application Notes and Protocols for High-Throughput Screening Assays Utilizing 4-(Pyren-1-yl)butanehydrazide as a Potential Autophagy Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. This catabolic pathway plays a critical role in maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. As such, the identification of small molecules that can modulate autophagy holds significant therapeutic potential. High-throughput screening (HTS) is a powerful approach for discovering novel autophagy modulators. Fluorescence-based assays are particularly well-suited for HTS due to their sensitivity, scalability, and compatibility with automated microscopy and plate readers.

4-(Pyren-1-yl)butanehydrazide is a fluorescent compound containing a pyrene moiety, a well-known fluorophore, and a reactive hydrazide group. While its specific application in HTS for autophagy is not yet widely documented, its chemical structure suggests potential utility as a fluorescent probe for labeling cellular components, possibly autophagosomes, through the covalent reaction of the hydrazide group. These application notes provide a framework for the development and implementation of a high-throughput screening assay to identify autophagy modulators, using a probe with the characteristics of this compound.

Principle of the Assay

This proposed HTS assay is based on the principle of detecting the accumulation of autophagosomes in cells using a fluorescent probe. In a healthy cell under basal conditions, the number of autophagosomes is relatively low. Upon induction of autophagy, there is an increase in the formation of these double-membraned vesicles. Conversely, inhibition of the later stages of autophagy (e.g., fusion with lysosomes) also leads to an accumulation of autophagosomes. A fluorescent probe that selectively labels autophagosomes would therefore exhibit an increase in punctate fluorescence intensity within cells when autophagy is induced or when autophagic flux is blocked.